Bizine

LSD1 Epigenetics Structure-Activity Relationship

Bizine delivers 95-fold greater LSD1 potency (Ki=59nM) vs. phenelzine with a reversed selectivity profile: 23-fold over MAO-A, 63-fold over MAO-B, and >100-fold over LSD2. This irreversible, mechanism-based inhibitor enables definitive dissection of H3K4 methylation biology without MAO off-target confounding. Validated in LNCaP and H460 cancer models with ChIP-seq-confirmed on-target activity. Neuroprotective at 0.5µM (20× more potent than phenelzine). Published synergy with HDAC inhibitors MS-275 and LBH-589 supports rational combination screening. Choose Bizine for reproducible epigenetic research free of MAO interference.

Molecular Formula C18H24ClN3O
Molecular Weight 333.9 g/mol
CAS No. 1808112-57-3
Cat. No. B1473834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBizine
CAS1808112-57-3
Molecular FormulaC18H24ClN3O
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl
InChIInChI=1S/C18H23N3O.ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);1H
InChIKeyDMYVXSOAWIWRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bizine (CAS 1808112-57-3): A Phenelzine-Derived LSD1 Inhibitor with Quantified Selectivity Profile for Epigenetic Research


Bizine is a synthetic small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), designed as a structural analog of the monoamine oxidase (MAO) inhibitor phenelzine [1]. It features a phenyl-butyrylamide appendage attached to the phenelzine core, which enhances both potency and selectivity [2]. Bizine acts as an irreversible, mechanism-based inhibitor of LSD1, an epigenetic eraser enzyme that removes methyl groups from histone H3 lysine 4 (H3K4Me1/Me2), thereby contributing to gene silencing [1].

Why Bizine Cannot Be Substituted with Generic Phenelzine or Other LSD1 Inhibitors in Quantitative Epigenetic Assays


Although Bizine is structurally derived from phenelzine, simple substitution is not scientifically valid. Phenelzine exhibits a Ki(inact) of 5.6 μM for LSD1 and lacks selectivity over MAO A/B, whereas Bizine demonstrates a ~95-fold improvement in potency (Ki = 59 nM) and a defined selectivity window of 23-fold, 63-fold, and >100-fold over MAO A, MAO B, and LSD2, respectively [1]. Furthermore, comparator LSD1 inhibitors such as GSK-LSD1 (IC50 = 16 nM) display a much broader >1000-fold selectivity but are structurally distinct and may engage different binding modes or off-target profiles . Interchanging these compounds without experimental validation would confound dose-response, off-target activity, and epigenetic readouts, undermining data reproducibility.

Bizine Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Procurement


Bizine vs. Phenelzine: 95-Fold Superior Potency Against LSD1 and Complete Inversion of Selectivity Profile

Bizine achieves a Ki(inact) of 59 nM against recombinant LSD1, representing a 95-fold increase in potency relative to the parent compound phenelzine (Ki = 5.6 μM) [1]. More critically, the selectivity profile is inverted: phenelzine preferentially inhibits MAO A and is equipotent for MAO B and LSD1, whereas Bizine is 23-fold selective for LSD1 over MAO A, 63-fold over MAO B, and >100-fold over LSD2 [1]. This quantitative shift demonstrates that the phenyl-butyrylamide modification fundamentally alters target engagement, not merely potency.

LSD1 Epigenetics Structure-Activity Relationship

Bizine vs. GSK-LSD1: Quantitative Comparison of LSD1 Inhibition Potency and Selectivity

Bizine inhibits LSD1 with a Ki(inact) of 59 nM [1]. In contrast, GSK-LSD1, another well-characterized LSD1 inhibitor, exhibits an IC50 of 16 nM in similar enzymatic assays . While GSK-LSD1 is more potent by approximately 3.7-fold in terms of IC50 (noting that Ki and IC50 are not directly interchangeable), Bizine's selectivity profile is more narrowly defined: 23–100+ fold over related enzymes [1] versus >1000-fold for GSK-LSD1 . This difference in selectivity window may influence off-target effects in cellular assays and should be considered during experimental design.

LSD1 Epigenetics Selectivity

Bizine vs. Phenelzine: 20-Fold Superior Neuroprotection Against Oxidative Stress in Primary Neurons

In primary cortical neurons challenged with homocysteic acid (HCA) to induce oxidative stress, Bizine at 0.5 μM conferred significant neuroprotection [1]. This effect was comparable to that achieved with 10 μM phenelzine, indicating a 20-fold greater potency of Bizine in this functional cellular assay [1]. The data are consistent with the enhanced LSD1 inhibitory activity of Bizine and provide a functional correlate to the enzymatic potency data.

Neuroprotection Oxidative Stress Neuronal Assay

Bizine vs. Genetic LSD1 Knockout: ChIP-seq Overlap Demonstrates Target Engagement Specificity

ChIP-seq analysis in LNCaP prostate cancer cells revealed a statistically significant overlap in the H3K4 dimethylation pattern of genes affected by Bizine treatment and those altered in LSD1–/– (knockout) cells [1]. This genetic comparison provides orthogonal validation that Bizine's epigenetic effects are primarily mediated through LSD1 inhibition rather than off-target activities. The observed overlap confirms that Bizine phenocopies the genetic ablation of LSD1 at the chromatin level.

ChIP-seq Histone Methylation Target Engagement

Bizine Antiproliferative Activity: Quantified IC50 Values in LNCaP and H460 Cancer Cell Lines

Bizine reduces the proliferation of LNCaP (prostate cancer) and H460 (non-small cell lung cancer) cells with IC50 values of 16 μM and 14 μM, respectively, as measured by ³H-thymidine incorporation after 48 hours [1]. While these IC50 values are higher than the enzymatic Ki, they provide a quantitative baseline for cellular potency in two commonly used cancer models. Importantly, the study also demonstrated additive to synergistic effects when Bizine was combined with specific HDAC inhibitors (MS-275 and LBH-589) [1].

Cancer Cell Proliferation LNCaP H460

Bizine Optimal Use Cases in Epigenetic and Neurobiology Research


Investigating LSD1-Dependent Gene Regulation in Cancer Cells

Bizine is suited for experiments aimed at dissecting LSD1's role in histone methylation and gene silencing in cancer models such as LNCaP (prostate) and H460 (lung). Its 59 nM Ki ensures potent target engagement, while the 23- to >100-fold selectivity over MAO A/B and LSD2 minimizes confounding off-target effects [1]. The ChIP-seq validated overlap with LSD1 knockout cells provides confidence that observed epigenetic changes are on-target [1].

Neuroprotection Studies in Oxidative Stress Models

For researchers exploring the neuroepigenetic basis of oxidative stress-related neurodegeneration, Bizine offers a defined tool. At 0.5 μM, it protects primary neurons from HCA-induced oxidative stress, with a potency 20-fold greater than phenelzine [1]. This concentration is well below the antiproliferative IC50, allowing for functional neuroprotection studies without confounding cytotoxicity.

Combination Therapy Screening with HDAC Inhibitors

Bizine is a relevant component in combination screens with epigenetic drugs. Published data demonstrate additive to synergistic effects on H460 cell proliferation when Bizine is paired with MS-275 or LBH-589 (HDAC inhibitors), whereas combinations with SAHA, TSA, MGCD0103, or azacytidine show antagonism [1]. This evidence supports its use in identifying rational epigenetic combination therapies.

Chemical Probe for LSD1 Biology Where Phenelzine Is Inappropriate

Bizine is the appropriate choice when a chemical probe for LSD1 is required but the use of phenelzine would be confounded by potent MAO inhibition. The 95-fold improvement in LSD1 potency and the inverted selectivity profile (from MAO-preferring to LSD1-selective) make Bizine a more specific tool for interrogating LSD1 biology [1].

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